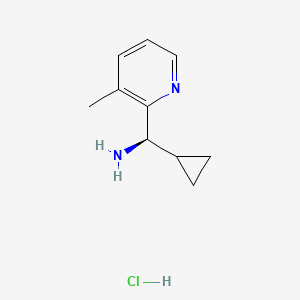

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylaminehcl

Description

(1R)-Cyclopropyl(3-methyl(2-pyridyl))methylamine HCl is a chiral amine derivative featuring a cyclopropane ring fused to a pyridine-substituted methylamine scaffold. Cyclopropane rings are known to enhance metabolic stability and modulate lipophilicity, while the pyridine moiety may contribute to binding interactions with biological targets, such as enzymes or receptors . The hydrochloride salt form improves solubility for pharmaceutical applications.

Properties

Molecular Formula |

C10H15ClN2 |

|---|---|

Molecular Weight |

198.69 g/mol |

IUPAC Name |

(R)-cyclopropyl-(3-methylpyridin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-7-3-2-6-12-10(7)9(11)8-4-5-8;/h2-3,6,8-9H,4-5,11H2,1H3;1H/t9-;/m1./s1 |

InChI Key |

UUPBMZBWYGDUEP-SBSPUUFOSA-N |

Isomeric SMILES |

CC1=C(N=CC=C1)[C@@H](C2CC2)N.Cl |

Canonical SMILES |

CC1=C(N=CC=C1)C(C2CC2)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis typically involves multi-step reactions starting from pyridine derivatives and cyclopropyl-containing intermediates. The key steps include:

- Introduction of the cyclopropyl group via nucleophilic substitution or cyclopropanation reactions.

- Functionalization of the pyridine ring at the 3-methyl position.

- Formation of the methylamine linkage.

- Conversion to the hydrochloride salt for isolation and purification.

Detailed Synthetic Route from Patent WO1998022459A1

A representative method for preparing cyclopropyl-substituted pyridyl amines involves the following steps:

This method emphasizes the use of cyclopropanation reagents such as trimethylsulfonium iodide anion to introduce the cyclopropyl ring onto a pyridine intermediate, followed by amine formation and salt preparation.

Alternative Synthetic Strategies

Other approaches include:

- Using Grignard reagents for pyridine ring substitution followed by reductive amination to install the amine moiety.

- Employing protective groups such as dioxolane rings on pyridine intermediates to facilitate selective functionalization prior to cyclopropyl introduction.

- Reduction of imine or oxime intermediates with reducing agents like lithium aluminum hydride or sodium borohydride to yield the amine.

Chemical Reaction Scheme Summary

| Reaction Stage | Reagents/Conditions | Outcome |

|---|---|---|

| Pyridine functionalization | 2-aminoethanethiol, heat (130 °C) | Intermediate pyridine derivative |

| Cyclopropanation | Trimethylsulfonium iodide anion | Cyclopropyl-substituted intermediate |

| Reduction/amination | LiAlH4 or NaBH4 (if applicable) | Formation of methylamine |

| Salt formation | HCl gas or aqueous HCl | Hydrochloride salt of amine |

Research Findings and Analysis

- The cyclopropyl ring introduction is a critical step that requires controlled reaction conditions to avoid ring opening or side reactions.

- Protective groups on the pyridine ring improve regioselectivity and yield.

- The hydrochloride salt form is preferred for its enhanced stability, ease of handling, and improved solubility in aqueous media, which is important for biological evaluations.

- Multi-step synthesis demands careful purification at each stage, often involving extraction, crystallization, or chromatography to ensure high purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, particularly in relation to the modulation of mood and anxiety disorders.

- Case Study : Research has demonstrated that derivatives of cyclopropyl-containing compounds can act as selective inhibitors of certain enzymes involved in lipid metabolism, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). These inhibitors may affect the levels of bioactive lipids in the brain, providing insights into their role in emotional behavior modulation .

Pharmacology

Pharmacological studies have indicated that (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride may exhibit significant activity against specific biological targets.

- Mechanism of Action : The compound's mechanism involves binding to receptors or enzymes, potentially influencing signaling pathways associated with mood regulation and neuroprotection. For instance, compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways, which are critical in treating depression and anxiety .

Organic Synthesis

In synthetic organic chemistry, this compound serves as an important intermediate for the development of more complex molecules.

Mechanism of Action

The mechanism of action of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (1R)-cyclopropyl(3-methyl(2-pyridyl))methylamine HCl with three classes of compounds: cyclopropyl-containing amines, pyridyl derivatives, and chiral small molecules.

Cyclopropyl-Containing Amines

- Montelukast Sodium Analog (): Montelukast contains a cyclopropane ring linked to a carboxylic acid via a sulfur atom. Unlike the target compound, its amine group is part of a larger, branched structure with quinoline and aryl substituents. The cyclopropane in Montelukast enhances rigidity, which is critical for leukotriene receptor antagonism. In contrast, the target compound’s cyclopropane directly neighbors a pyridyl group, likely influencing electronic effects (e.g., dipole interactions) rather than bulk receptor binding .

- (3R,4S)-4-cyclopropyl-1-{[4-methoxy-3-(methoxymethyl)phenyl]methyl}pyrrolidin-3-amine (): This compound shares a cyclopropyl group and chiral amine but incorporates a pyrrolidine ring and methoxy substituents. Both compounds exhibit stereochemical specificity, suggesting enantiomeric purity is critical for activity .

Pyridyl Derivatives

- The target compound’s 3-methyl-2-pyridyl group may offer improved solubility over fully aromatic systems due to reduced π-π stacking .

- Enfortumab Vedotin Linker () : The antibody-drug conjugate’s linker includes a pyridyl moiety but within a highly complex, branched structure. The target compound’s simpler pyridyl-methylamine system lacks the steric bulk required for antibody conjugation but could serve as a building block for similar drug-delivery systems .

Chiral Small Molecules

- (1R,2S)-2-[14-((1S,2R)-2-Eicosylcyclopropyl)tetradecyl]cyclopropyl Methanol (): This compound’s long alkyl chains and cyclopropane groups emphasize the role of hydrophobicity in membrane permeability. The target compound’s compact structure (molecular weight ~200–250 g/mol) contrasts with this lipid-like derivative, suggesting divergent applications (e.g., CNS penetration vs. lipid bilayer integration) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Gaps

- Synthesis: The target compound’s synthesis likely parallels methods in (e.g., cyclopropanation via Simmons-Smith reaction) and (chiral resolution techniques).

- Activity : Pyridyl-methylamine derivatives are explored in kinase inhibition (e.g., JAK/STAT pathways), but the cyclopropane’s role here remains unstudied .

- Analytical Data : Comparative NMR/MS data are lacking; predictions based on analogs suggest distinct cyclopropane proton shifts (δ 1.5–2.5 ppm) and pyridyl aromatic signals (δ 7.0–8.5 ppm) .

Biological Activity

The compound (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride, often referred to as a derivative in medicinal chemistry, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The chemical structure of (1R)Cyclopropyl(3-methyl(2-pyridyl))methylamine hydrochloride features a cyclopropyl group attached to a pyridine moiety, which is known to influence its biological activity. The hydrochloride form enhances solubility, making it more suitable for biological assays.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. For instance, the compound's structural analogs have been studied for their inhibitory effects on N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways in the central nervous system (CNS) .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit NAPE-PLD activity with varying potency. For example, one study reported a potent inhibitor with an IC50 value of approximately 72 nM for a closely related compound . This suggests that structural modifications can significantly impact biological activity.

Table 1: Inhibitory Potency of Related Compounds

| Compound ID | Structure Description | IC50 (nM) |

|---|---|---|

| 1 | Cyclopropylmethylamide | 72 |

| 2 | Methylated amide derivative | >1000 |

| 3 | Linear alkylamide | 150 |

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific substitutions on the cyclopropyl and pyridine rings can enhance or diminish biological activity. For example, the introduction of hydrophobic groups at certain positions has been shown to improve binding affinity to target enzymes .

Table 2: Summary of SAR Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| R1 | Methyl | Decreased potency |

| R2 | Propyl | Increased potency |

| R3 | Dimethylamine | Optimal activity |

Case Studies

Several case studies involving the compound and its analogs highlight their potential therapeutic applications:

- Cancer Treatment : A study explored the use of similar compounds in treating gastrointestinal stromal tumors (GISTs) by targeting c-KIT mutations. The findings suggested that these compounds could inhibit tumor growth effectively .

- Neurological Disorders : Another investigation focused on the role of NAPE-PLD inhibitors in modulating endocannabinoid signaling, which is crucial for various neurological conditions. The results indicated that these compounds could offer new avenues for treating disorders like anxiety and depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.